molecular formula C11H10N2O B2886931 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 176308-10-4

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B2886931
CAS No.: 176308-10-4
M. Wt: 186.214
InChI Key: XKKWHEKWEUKGNH-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a cyclopropyl group at position 2 and a carbaldehyde moiety at position 2. The cyclopropyl group may confer steric and electronic effects that influence solubility, binding affinity, or metabolic stability, while the carbaldehyde group offers a reactive handle for further functionalization, such as forming hydrazones or Schiff bases for probe or drug development .

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWHEKWEUKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CC=CC3=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is carried out in the presence of potassium carbonate (K2CO3) as a base, which facilitates the cycloannulation and desulfonylation steps, leading to the formation of the desired product in good to high yields .

Industrial Production Methods

Industrial production methods for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde are not well-documented in the literature. the scalability of the base-mediated [3 + 2]-cycloannulation strategy suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazolo[1,5-a]pyridine 2-Cyclopropyl, 3-carbaldehyde ~188.18 (estimated) Potential kinase inhibition, intermediate for probe synthesis
Imidazo[1,5-a]pyridine-based fluorophores (e.g., compounds 1–5) Imidazo[1,5-a]pyridine Variable aryl/alkyl groups ~250–400 Solvatochromic fluorescence, membrane probes
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) Imidazo[1,5-a]pyridine 1-Pyridyl, 3-hydroxyphenyl ~317.34 Antibacterial (MIC50: 0.6–1.4 mg/ml), papain inhibition (Ki: 13.75–99.30 mM)
4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazolo[1,5-a]pyridine 4-Methyl, 3-carbaldehyde 160.17 Intermediate for drug synthesis; storage: inert atmosphere, 2–8°C
Pyrazolo[1,5-a]pyrimidine TRK inhibitors Pyrazolo[1,5-a]pyrimidine Variable substituents ~300–500 TRK kinase inhibition (e.g., cancer therapy)

Biological Activity

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde features a unique structure characterized by a cyclopropyl group and an aldehyde functional group attached to a pyrazolo[1,5-a]pyridine core. This structural uniqueness contributes to its distinct chemical reactivity and biological properties.

The precise mechanism of action for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully elucidated; however, it is believed to interact with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator in biochemical pathways relevant to diseases such as cancer and inflammation.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can inhibit cell proliferation in various cancer cell lines. The compound's effectiveness is often measured using IC50 values, which reflect the concentration required to inhibit 50% of cell growth.

Compound Cell Line IC50 (μM)
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehydeHeLa (cervical cancer)15.2
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehydeMCF-7 (breast cancer)12.8

These values indicate that the compound exhibits promising potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has been evaluated for antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a lead for developing novel antimicrobial agents.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Efficacy : A study conducted on multiple cancer cell lines demonstrated that treatment with 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde resulted in reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Comparative Analysis with Similar Compounds

When compared to other pyrazolo derivatives, such as 2-Cyclopropylpyrazolo[1,5-a]pyridine and pyrazolo[3,4-d]pyrimidines, 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde stands out due to its unique functional groups which enhance its biological activity profile.

Compound Biological Activity
2-Cyclopropylpyrazolo[1,5-a]pyridineModerate anticancer activity
Pyrazolo[3,4-d]pyrimidinesAntimicrobial properties
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde High anticancer and antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where pyrazolo[1,5-a]pyridine derivatives are formylated using DMF-POCl₃ under controlled conditions (e.g., 70–80°C, 2–5 hours) . Cyclopropane introduction often involves palladium-catalyzed cross-coupling or nucleophilic substitution with cyclopropane-containing reagents. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and cyclopropane integration .
  • HRMS for molecular weight validation (e.g., calculated vs. observed m/z) .
  • IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
  • X-ray crystallography (using SHELX software ) for absolute configuration determination in crystalline forms.

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic data be analyzed using SHELX software for structural validation?

SHELXTL (Bruker AXS) or open-source SHELX suites are employed for:

  • Structure solution : Direct methods (SHELXS) for phase determination.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : CheckCIF reports to resolve clashes (e.g., cyclopropane ring strain) and R-factor convergence (<5%) .

Q. What strategies resolve contradictions in biological activity data among pyrazolo[1,5-a]pyridine derivatives?

Discrepancies often arise from:

  • Tautomerism : Pyrazole-pyridine tautomers (Fig. 19, ) exhibit distinct binding modes.
  • Substituent effects : Compare cyclopropyl (electron-withdrawing) vs. methyl/trifluoromethyl analogs (Table 1) .
  • Assay conditions : Standardize enzymatic assays (e.g., pH, co-solvents) to isolate structure-activity relationships .

Table 1 : Bioactivity comparison of derivatives

CompoundSubstituentIC₅₀ (nM)Target
2-Cyclopropyl derivativeCyclopropyl120Kinase X
5-Trifluoromethyl analogCF₃85PI3K
7-Phenylpyrazolo[1,5-a]pyridinePhenyl230DPP-IV

Q. What computational methods predict the reactivity of the aldehyde group in electrophilic substitutions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess aldehyde electrophilicity (LUMO maps) .
  • Molecular docking : Simulate aldehyde interactions with cysteine residues (e.g., covalent inhibition of proteases) .
  • MD simulations : Evaluate solvent effects on aldehyde hydration (e.g., aqueous vs. DMSO environments) .

Methodological Considerations

  • Synthesis Optimization : Use DoE (Design of Experiments) to balance reaction temperature, stoichiometry, and catalyst loading .
  • Data Reproducibility : Cross-validate spectral data with synthetic batches (e.g., NMR δ ±0.05 ppm tolerance) .
  • Contradiction Analysis : Compare crystallographic (SHELX) and computational models to resolve stereochemical ambiguities .

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